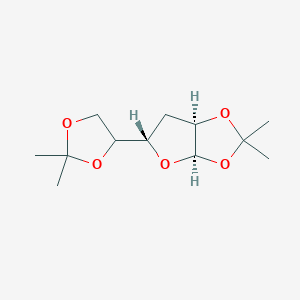
3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose has been achieved through various methods. For example, Krajewski et al. (1984) synthesized a compound closely related to it, demonstrating the potential for creating complex structures based on this sugar derivative (Krajewski et al., 1984). Iacono and Rasmussen (2003) also reported on the deoxygenation of secondary alcohols to produce a derivative of 3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose (Iacono & Rasmussen, 2003).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using X-ray crystallography and other techniques. For instance, Argentini et al. (1986) performed an X-ray structure analysis of a crystalline derivative, providing insights into its molecular conformation (Argentini et al., 1986).
Chemical Reactions and Properties
These sugar derivatives undergo various chemical reactions, highlighting their reactivity and potential for diverse applications. Wing, Doane, and Rist (1970) reported reactions of the oxirane ring of a related compound, illustrating the types of chemical transformations these molecules can undergo (Wing et al., 1970).
Physical Properties Analysis
The physical properties of these compounds, such as crystalline structure and solubility, have been studied in various research. Sheville et al. (2003) reported on the crystal structure of a derivative, which is relevant to understanding its physical characteristics (Sheville et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules and stability, are key aspects of these compounds. Tormo and Fu (2003) explored the Barton-McCombie deoxygenation of alcohols using a derivative, showcasing its chemical behavior (Tormo & Fu, 2003).
Scientific Research Applications
“3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose” is a versatile carbohydrate derivative widely used in the biomedical industry . It plays a crucial role in the development of pharmaceuticals targeting various diseases and disorders, including diabetes, cancer, and viral infections .
This compound can be used as a starting material to prepare biologically active L-acovenose, 6-deoxy-L-idose . It can also be used to create a vinyl ether-based chiral carbohydrate synthon by reacting with acetylene using superbase catalytic systems . These applications involve complex chemical reactions and procedures, and the outcomes can vary depending on the specific conditions and parameters used.
-
Preparation of Biologically Active Compounds
- This compound can be used as a starting material to prepare biologically active L-acovenose and 6-deoxy-L-idose . These compounds have potential applications in the development of new pharmaceuticals .
- The preparation process involves complex chemical reactions, and the outcomes can vary depending on the specific conditions and parameters used .
-
Synthesis of Chiral Carbohydrate Synthons
-
Development of Pharmaceuticals
-
Preparation of Carbanucleoside Enantiomers
-
Synthesis of Fluoro-Thiofuranosyl Nucleosides
-
Biomedical Industry
Future Directions
3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose is utilized in the synthesis of novel drugs targeting specific receptors within the human body, aiding in the management of metabolic disorders and potentially offering therapeutic benefits against certain types of cancer . This suggests that the compound may have significant potential in future pharmaceutical research and development.
properties
IUPAC Name |
(3aR,5S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-11(2)13-6-9(16-11)7-5-8-10(14-7)17-12(3,4)15-8/h7-10H,5-6H2,1-4H3/t7-,8+,9?,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKRBVFGAWFTRW-LBTMZUADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2CC3C(O2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(O1)[C@@H]2C[C@@H]3[C@H](O2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541814 | |
| Record name | (3aR,5S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose | |
CAS RN |
2774-29-0 | |
| Record name | (3aR,5S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



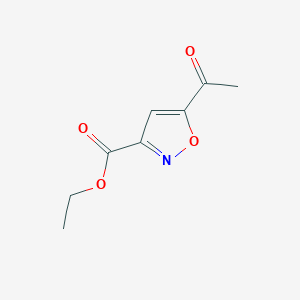
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)
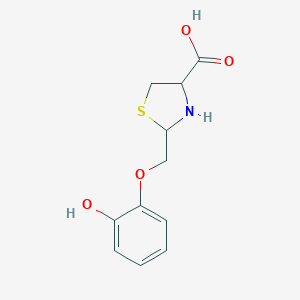
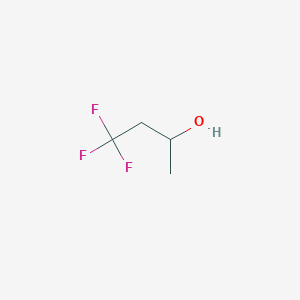
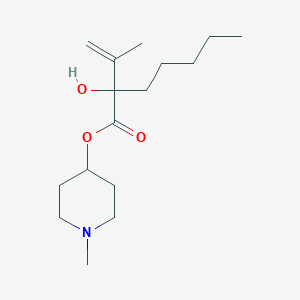
![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)
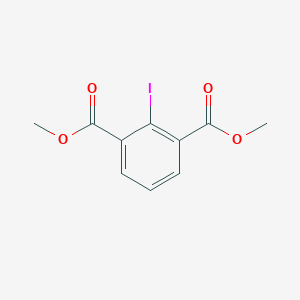
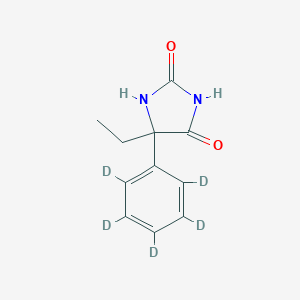
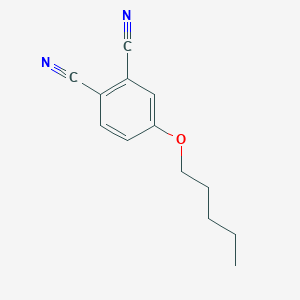
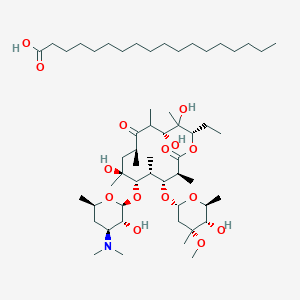
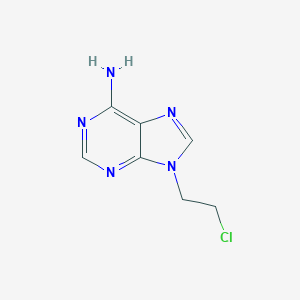
![4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine](/img/structure/B21335.png)